molecular formula C8H16O2 B11722554 1-(4-Tetrahydropyranyl)-1-propanol

1-(4-Tetrahydropyranyl)-1-propanol

Cat. No.: B11722554
M. Wt: 144.21 g/mol
InChI Key: KPMKTLCQYQCTPB-UHFFFAOYSA-N
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Description

Significance of Tetrahydropyranyl Ethers as Protecting Groups in Complex Molecule Synthesis

Tetrahydropyranyl (THP) ethers are widely employed in multi-step organic syntheses to protect hydroxyl groups. nih.govbeilstein-journals.org Their importance stems from a combination of desirable characteristics that make them highly versatile for chemists. thieme-connect.de The primary advantages of using THP ethers include their ease of introduction, general stability under a wide range of non-acidic conditions, and straightforward removal. thieme-connect.deacs.org

The formation of a THP ether involves the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP). youtube.comwikipedia.orgrsc.org This reaction is typically efficient and proceeds under mild conditions. total-synthesis.com Once formed, the THP ether is stable to a variety of reagents, including strong bases, organometallic compounds (like Grignard reagents and organolithiums), metal hydrides, and reagents used for acylation and alkylation. thieme-connect.deorganic-chemistry.org This stability allows for chemical modifications to be performed on other parts of the molecule without affecting the protected alcohol. total-synthesis.com

A crucial aspect of any protecting group is its facile removal to regenerate the original functional group. tandfonline.com The THP group is prized for its acid lability, meaning it can be cleaved under mild acidic conditions. total-synthesis.com This deprotection is often achieved using aqueous acids like acetic acid or by an acetal (B89532) exchange process in an alcohol solvent with a catalytic amount of acid. thieme-connect.de The selective removal of a THP group in the presence of other protecting groups is a key strategy in the synthesis of complex molecules. tandfonline.com For instance, it is possible to selectively deprotect a THP ether while a tert-butyldimethylsilyl (TBDMS) ether in the same molecule remains intact. tandfonline.com

However, a notable drawback of the THP group is that its introduction creates a new stereocenter at the 2-position of the pyran ring. organic-chemistry.org If the original alcohol is chiral, this results in the formation of a mixture of diastereomers, which can complicate purification and spectral analysis. thieme-connect.de

Methods for THP Ether Formation and Cleavage
ProcessTypical Reagents and ConditionsKey Features
Protection (Tetrahydropyranylation) 3,4-Dihydropyran (DHP), catalytic acid (e.g., p-toluenesulfonic acid (TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS)) in a solvent like dichloromethane (B109758). youtube.comtotal-synthesis.comMild conditions, high efficiency.
Deprotection (Cleavage) Aqueous acetic acid, p-toluenesulfonic acid in water, or catalytic copper(II) chloride dihydrate in ethanol. thieme-connect.depku.edu.cnAcid-catalyzed hydrolysis, regenerates the alcohol. wikipedia.org
Selective Deprotection Iodine in methanol (B129727) can selectively cleave THP ethers in the presence of TBDMS ethers. tandfonline.comAllows for orthogonal protection strategies.

Overview of the 1-Propanol (B7761284) Scaffold's Role as a Substrate in Chemical Transformations

1-Propanol, a primary alcohol, is a fundamental building block and substrate in numerous chemical transformations. nih.gov It is a colorless liquid used extensively as a solvent in various industries and as a chemical intermediate for the production of other organic compounds. nih.govwho.intecoinvent.org As a substrate, the 1-propanol scaffold provides a simple, three-carbon chain with a reactive hydroxyl (-OH) group at one end.

The chemistry of 1-propanol is dominated by the reactions of its hydroxyl group, which is typical for primary alcohols. who.int These reactions include:

Esterification: Reaction with carboxylic acids to form esters.

Oxidation: Conversion to propanal and subsequently to propionic acid.

Etherification: Reaction to form ethers, such as in the formation of 1-(4-Tetrahydropyranyl)-1-propanol. The formation of ethers can be suppressed by the addition of water in certain industrial processes. ecoinvent.org

Dehydration: Elimination of water to form propene.

Halogenation: Replacement of the hydroxyl group with a halogen.

In the context of complex synthesis, the 1-propanol unit can serve as a starting fragment that is later elaborated into a more complex structure. Its role as a substrate extends to reforming processes, where it can be converted into hydrogen and other products, highlighting its utility in various chemical applications. uah.edu For example, research has shown that 1-propanol can be reformed in the liquid phase over platinum-based catalysts to produce hydrogen, ethane, and carbon dioxide. uah.edu

Properties and Reactions of 1-Propanol
Property/ReactionDescription
IUPAC Name Propan-1-ol. nih.gov
Molecular Formula C₃H₈O. nih.gov
Key Functional Group Primary hydroxyl (-OH) group.
Common Transformations Oxidation (to propanal/propionic acid), esterification, etherification, dehydration. who.int
Industrial Use Solvent for coatings, intermediate for esters and amines. ecoinvent.org

Structural Context of this compound as a Key Chemical Intermediate

The compound this compound represents the convergence of the principles discussed in the previous sections. It is a chemical intermediate where the reactive hydroxyl group of the 1-propanol scaffold is temporarily masked by a tetrahydropyranyl (THP) protecting group. Structurally, the oxygen atom of the propanol (B110389) is connected to the anomeric carbon (C-2) of the tetrahydropyran (B127337) ring, forming an acetal.

The purpose of creating an intermediate like this compound in a synthetic sequence is to allow for chemical reactions to be performed elsewhere on a more complex molecule containing this moiety, without interference from the otherwise reactive -OH group. For instance, if the propyl chain were part of a larger molecule with other functional groups, protecting the hydroxyl group as a THP ether would be essential to prevent it from reacting with bases, nucleophiles, or oxidizing/reducing agents intended for other parts of the molecule.

Once the desired transformations are complete, the THP group can be readily removed under mild acidic conditions, restoring the 1-propanol functionality. This "protect-transform-deprotect" strategy is fundamental in organic synthesis. Therefore, this compound, while a simple molecule, perfectly illustrates the concept of a protected alcohol as a key intermediate, enabling the controlled and selective synthesis of more elaborate chemical structures. The use of a THP protecting group can also influence the stereochemical outcome of reactions at nearby centers. total-synthesis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1-(oxan-4-yl)propan-1-ol

InChI

InChI=1S/C8H16O2/c1-2-8(9)7-3-5-10-6-4-7/h7-9H,2-6H2,1H3

InChI Key

KPMKTLCQYQCTPB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCOCC1)O

Origin of Product

United States

Elucidation of Reaction Mechanisms and Kinetic Profiles in Tetrahydropyranylation Chemistry

Mechanistic Investigations of Tetrahydropyranyl Ether Formation.nih.govtandfonline.comyoutube.com

The formation of a tetrahydropyranyl ether from an alcohol and 3,4-dihydro-2H-pyran (DHP) is an acid-catalyzed process. organic-chemistry.org The mechanism of this reaction has been a subject of considerable study, with a general consensus on the key intermediates and pathways involved.

Detailed Pathways Involving Proton-Transfer and Carbocationic Intermediates.tandfonline.comyoutube.comtandfonline.com

The accepted mechanism for the acid-catalyzed tetrahydropyranylation of an alcohol commences with the protonation of the dihydropyran ring. tandfonline.comnih.gov This initial proton-transfer step is crucial as it activates the DHP molecule towards nucleophilic attack. The proton, typically supplied by a Brønsted or a Lewis acid catalyst, adds to the double bond of DHP. mdpi.com This results in the formation of a resonance-stabilized carbocationic intermediate.

The subsequent step involves the nucleophilic attack of the alcohol on this carbocation. The lone pair of electrons on the oxygen atom of the alcohol attacks the positively charged carbon atom of the intermediate, leading to the formation of a protonated tetrahydropyranyl ether. The final step of the mechanism is the deprotonation of this intermediate, usually by a conjugate base or another alcohol molecule, to yield the final tetrahydropyranyl ether product and regenerate the acid catalyst.

Comparative Analysis of Catalytic Site Activity (Brønsted vs. Lewis Acids).nih.govyoutube.comnih.govnih.govresearchgate.net

Both Brønsted and Lewis acids are effective catalysts for the tetrahydropyranylation of alcohols. tandfonline.comorganic-chemistry.org However, their modes of action and efficiencies can differ.

Brønsted acids , such as p-toluenesulfonic acid (PTSA) and pyridinium (B92312) p-toluenesulfonate (PPTS), directly provide a proton to initiate the reaction. tandfonline.comnih.gov The strength of the Brønsted acid can influence the reaction rate, with stronger acids generally leading to faster reactions. nih.gov However, highly acidic conditions can sometimes lead to side reactions or the degradation of sensitive substrates. organic-chemistry.org

Lewis acids , such as zinc tetrafluoroborate (B81430) and bismuth triflate, function by coordinating to the oxygen atom of the dihydropyran ring. tandfonline.comorganic-chemistry.org This coordination polarizes the C=C double bond, making it more susceptible to nucleophilic attack by the alcohol. This process can be viewed as the Lewis acid assisting in the generation of the carbocationic intermediate. nih.gov In some cases, Lewis acids can offer milder reaction conditions and greater selectivity compared to Brønsted acids. organic-chemistry.org For instance, some Lewis acid catalysts are insensitive to small amounts of moisture. organic-chemistry.org

The choice between a Brønsted and a Lewis acid catalyst often depends on the specific substrate, the desired reaction conditions (e.g., solvent-free), and the need for chemoselectivity. tandfonline.comnih.gov

Transition State Characterization and Elucidation of Rate-Determining Steps.youtube.com

For many acid-catalyzed reactions, the formation of the carbocationic intermediate is considered the rate-determining step. wikipedia.org The transition state leading to this intermediate involves the breaking of the π-bond in DHP and the formation of a new C-H bond. The energy of this transition state is influenced by factors such as the stability of the resulting carbocation.

The structure of the transition state can be modeled computationally. For related reactions, such as the aldol (B89426) reaction, the Zimmerman-Traxler model proposes a six-membered, chair-like transition state. youtube.com While not directly analogous, this highlights the importance of stereoelectronic effects in determining the reaction pathway and rate. The stabilization of the transition state, for example through favorable orbital overlap or hydrogen bonding, can significantly lower the activation energy and thus increase the reaction rate. nih.govyoutube.com

Kinetic Studies of Tetrahydropyranylation Reactions.youtube.com

Kinetic studies provide quantitative insights into reaction mechanisms by examining how reaction rates change with reactant concentrations and other parameters. youtube.com

Determination of Reaction Orders and Rate Constants.youtube.com

The rate law for a reaction expresses the relationship between the reaction rate and the concentrations of the reactants. youtube.com For the tetrahydropyranylation of an alcohol, a plausible rate law, assuming the formation of the carbocation is the slow step, would be:

Rate = k [Alcohol]a [DHP]b [Acid Catalyst]c

where k is the rate constant and a, b, and c are the reaction orders with respect to the alcohol, DHP, and the acid catalyst, respectively. youtube.com The reaction orders are determined experimentally by systematically varying the concentration of each reactant while keeping the others constant and observing the effect on the initial reaction rate. youtube.com The rate constant, k, is a proportionality constant that is dependent on temperature but not on reactant concentrations. youtube.com

ReactantHypothetical Reaction OrderEffect on Rate
AlcoholFirst Order (a=1)Doubling the concentration doubles the rate.
DHPFirst Order (b=1)Doubling the concentration doubles the rate.
Acid CatalystFirst Order (c=1)Doubling the concentration doubles the rate.

Analysis of Substituent Effects on Reaction Kinetics and Mechanisms.youtube.com

The electronic and steric nature of substituents on the alcohol can significantly impact the kinetics and mechanism of tetrahydropyranylation. nih.gov

Electronic Effects: Electron-donating groups on the alcohol can increase its nucleophilicity, potentially leading to a faster reaction rate. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the alcohol and slow down the reaction. ub.eduresearchgate.net These effects can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ).

Steric Effects: Sterically hindered alcohols, such as tertiary alcohols or those with bulky substituents near the hydroxyl group, may react more slowly than less hindered primary alcohols. tandfonline.com The bulky nature of the alcohol can impede its approach to the carbocationic intermediate, increasing the activation energy of the nucleophilic attack step.

Substituent on AlcoholElectronic/Steric EffectPredicted Effect on Reaction Rate
Electron-Donating Group (e.g., -OCH3)Increases nucleophilicityIncrease
Electron-Withdrawing Group (e.g., -NO2)Decreases nucleophilicityDecrease
Bulky Group (e.g., tert-butyl)Steric hindranceDecrease

Thermochemical Parameters and Energy Profiles for Tetrahydropyranyl Formation

The formation of tetrahydropyranyl (THP) ethers, such as 1-(4-Tetrahydropyranyl)-1-propanol, from an alcohol and 3,4-dihydro-2H-pyran (DHP) is a reversible reaction typically requiring an acid catalyst. total-synthesis.comyoutube.com Understanding the thermochemical parameters and the reaction's energy profile is crucial for optimizing reaction conditions.

Computational studies have shed light on the energetics of this reaction. For the reaction between DHP and methanol (B129727) in the gas phase, which serves as a model for tetrahydropyranylation, the interaction energy between the reactant molecules is -5.8 kcal/mol. researchgate.net The uncatalyzed reaction proceeds through a high-energy transition state, with a calculated activation energy barrier of approximately 41.3 kcal/mol. researchgate.net This high barrier underscores the necessity of a catalyst for the reaction to proceed at a practical rate. youtube.com

The mechanism involves the protonation of the DHP alkene by the acid catalyst, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. total-synthesis.comtotal-synthesis.com The alcohol then acts as a nucleophile, attacking this electrophilic species. total-synthesis.com Subsequent deprotonation yields the final THP ether product and regenerates the acid catalyst. total-synthesis.comtotal-synthesis.com The presence of the catalyst provides an alternative reaction pathway with a significantly lower activation energy, accelerating both the forward (protection) and reverse (deprotection) reactions.

Table 1: Energy Profile Data for Uncatalyzed Tetrahydropyranylation

ParameterValue (kcal/mol)Description
Interaction Energy -5.8The initial interaction energy between dihydropyran (DHP) and methanol molecules in the gas phase. researchgate.net
Activation Energy (Ea) 41.3The energy barrier for the uncatalyzed reaction between DHP and methanol. researchgate.net

Mechanistic Aspects of Tetrahydropyranyl Group Cleavage (Deprotection)

The removal of the THP protecting group is as critical as its installation in multistep organic synthesis. rsc.org The cleavage is most commonly achieved under acidic conditions, but alternative methods have been developed to accommodate sensitive substrates. total-synthesis.comtotal-synthesis.com The THP ether linkage is essentially an acetal (B89532), which accounts for its stability under neutral and basic conditions but lability in the presence of acid. total-synthesis.comyoutube.comtotal-synthesis.com

Acid-Catalyzed Hydrolysis and Alcoholysis Mechanisms for THP Deprotection

The deprotection of THP ethers is typically performed via acidic hydrolysis or alcoholysis. organic-chemistry.org The mechanism is effectively the reverse of the protection reaction. total-synthesis.com

Protonation: The process begins with the protonation of the ether oxygen of the THP ring by an acid catalyst. This makes the alcohol moiety a better leaving group. total-synthesis.comtotal-synthesis.com

Formation of a Stabilized Carbocation: The protonated ether undergoes cleavage to release the parent alcohol and form a resonance-stabilized oxocarbenium ion. This intermediate is the same one formed during the protection step. total-synthesis.comtotal-synthesis.com

Nucleophilic Attack: A nucleophile present in the reaction medium attacks the carbocation.

In hydrolysis , water acts as the nucleophile, attacking the carbocation to form a hemiacetal. This hemiacetal, 5-hydroxypentanal, exists in equilibrium with its open-chain aldehyde form. total-synthesis.comstackexchange.com

In alcoholysis , the solvent (e.g., methanol or ethanol) acts as the nucleophile. total-synthesis.com This results in the formation of a different, solvent-derived THP ether as a byproduct, while liberating the desired alcohol. total-synthesis.comtotal-synthesis.com

The choice of acid and solvent system is crucial for effective deprotection. Common conditions include acetic acid in a tetrahydrofuran/water mixture, p-toluenesulfonic acid (TsOH) in water or an alcohol, or pyridinium p-toluenesulfonate (PPTS) in ethanol. total-synthesis.comnih.govwikipedia.org PPTS is noted for its lower acidity, making it suitable for substrates with other acid-sensitive functional groups. total-synthesis.comtotal-synthesis.com It has also been observed that some commercial palladium on carbon (Pd/C) catalysts can inadvertently cleave THP ethers during hydrogenation in ethanol, due to residual acidic impurities (PdCl₂) that generate HCl in situ. researchgate.net

Oxidative and Alternative Deprotection Mechanisms and Their Scope

While acid-catalyzed cleavage is common, methods that avoid strong acids are necessary for complex molecules with acid-labile functionalities. organic-chemistry.org This has led to the development of oxidative and other alternative deprotection strategies.

Oxidative Deprotection: This approach directly converts the protected alcohol into a corresponding aldehyde or ketone, combining deprotection and oxidation into a single step. Several reagents have been found effective for this transformation. For instance, 4-(dimethylamino)pyridinium (B8497252) and 2,2'-bipyridinium chlorochromates can oxidize primary and secondary THP ethers to their respective carbonyl compounds in refluxing acetonitrile, with yields ranging from 65-96%. The mechanism likely involves initial cleavage of the THP ether to the alcohol, which is then rapidly oxidized.

Another user-friendly method employs N-bromosuccinimide (NBS) in the presence of β-cyclodextrin in water at room temperature, providing impressive yields. organic-chemistry.orgthieme-connect.com Other systems reported for oxidative deprotection include chromium trioxide supported on zeolite and 2,6-dicarboxypyridinium chlorochromate (2,6-DCPCC). researchgate.netresearcher.life

Table 2: Reagents for Oxidative Deprotection of THP Ethers

Reagent SystemConditionsScopeReference(s)
4-(Dimethylamino)pyridinium ChlorochromateRefluxing acetonitrilePrimary and secondary THP ethers
2,2'-Bipyridinium ChlorochromateRefluxing acetonitrilePrimary and secondary THP ethers
N-Bromosuccinimide (NBS) / β-CyclodextrinWater, Room TemperatureVarious THP ethers organic-chemistry.orgthieme-connect.com
2,6-Dicarboxypyridinium Chlorochromate (2,6-DCPCC)Mild conditionsAliphatic and aromatic THP ethers researchgate.net
Chromium Trioxide / ZeoliteMicrowave, Solvent-freeGeneral oxidative deprotection researcher.life

Alternative Deprotection Mechanisms: A variety of non-oxidative methods have also been developed to offer greater selectivity. Lewis acids, which are often milder than Brønsted acids, are effective catalysts. Bismuth triflate, for example, catalyzes the deprotection of THP ethers from a range of alcohols and phenols, often under solvent-free conditions. rsc.orgorganic-chemistry.org

Other notable alternative methods include:

Selectfluor™: This electrophilic fluorinating agent provides an efficient means of cleaving THP ethers. rsc.orgorganic-chemistry.org

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN): Used for the chemoselective deprotection of THP ethers. rsc.org

Titanium(IV) chloride (TiCl₄): In the presence of acetic anhydride, TiCl₄ can facilitate the direct conversion of THP ethers to acetates. organic-chemistry.org

Zeolites: Zeolite H-beta serves as a recyclable, solid acid catalyst for both the protection and deprotection of alcohols under mild conditions. organic-chemistry.org

These alternative methods expand the utility of the THP protecting group, allowing for its selective removal in the presence of other sensitive functional groups and contributing to more efficient and elegant synthetic strategies. rsc.org

Advanced Spectroscopic Characterization and Structural Analysis of 1 4 Tetrahydropyranyl 1 Propanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-(4-tetrahydropyranyl)-1-propanol, providing detailed information about its atomic connectivity and stereochemistry.

Elucidation of Regio- and Stereoisomers, including Diastereomeric Mixtures

The formation of a tetrahydropyranyl ether from a chiral alcohol, such as 1-propanol (B7761284), introduces a new stereocenter at the C2 position of the tetrahydropyran (B127337) ring. This results in the formation of diastereomers, which complicates NMR spectra. wikipedia.orgthieme-connect.de The complexity of the NMR spectra is a known drawback of using THP as a protecting group. thieme-connect.de The different spatial arrangements of the substituents on the tetrahydropyran ring in the diastereomers lead to distinct chemical shifts and coupling constants for the corresponding protons and carbons. Careful analysis of these differences allows for the identification and characterization of the individual diastereomers in the mixture.

Application of Advanced 1D and 2D NMR Techniques for Comprehensive Structural Confirmation

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for the complete and unambiguous assignment of all proton and carbon signals in this compound.

1D NMR: The ¹H NMR spectrum of 1-propanol shows distinct signals for the different proton environments. docbrown.infoyoutube.com For instance, the hydroxyl proton has a characteristic chemical shift, and the protons on the propyl chain exhibit specific splitting patterns due to spin-spin coupling. docbrown.info Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. bmrb.io In this compound, the NMR spectra become more complex due to the presence of the THP ring. thieme-connect.de

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for a comprehensive structural analysis. scielo.br

COSY experiments establish correlations between coupled protons, helping to trace the connectivity of the propanol (B110389) and tetrahydropyran ring protons.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is vital for confirming the connection between the propanol moiety and the tetrahydropyran ring through the ether linkage.

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for the propanol and tetrahydropyran moieties.

Moiety Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Propanol-CH₂-O-~3.5-4.0~65-70
-CH₂-CH₂-O-~1.5-1.7~25-30
-CH₃~0.9~10
TetrahydropyranO-CH-O~4.5-4.7~95-100
Ring -CH₂-~1.4-1.9~20-35
Ring -CH₂-O-~3.5-3.9~62-65

Note: These are approximate chemical shift ranges and can vary depending on the solvent and specific stereoisomer.

Conformational Analysis of the Tetrahydropyran Ring and its Substituents

The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. ntu.edu.sg The substituents on the ring can occupy either axial or equatorial positions. The preferred conformation is the one where bulky substituents are in the equatorial position to avoid unfavorable 1,3-diaxial interactions. ntu.edu.sg The conformation of the tetrahydropyran ring and the orientation of its substituents can be investigated using NMR spectroscopy by analyzing the coupling constants between adjacent protons. The magnitude of the vicinal coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Larger coupling constants are generally observed for protons in a trans-diaxial relationship, while smaller coupling constants are seen for axial-equatorial and equatorial-equatorial interactions. This analysis, often aided by computational modeling, provides valuable insights into the three-dimensional structure of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Identification of Characteristic Functional Group Vibrations of the Alcohol and Ether Linkages

The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. docbrown.info The broadening is a result of hydrogen bonding. In this compound, the presence of the hydroxyl group would be readily identifiable by this characteristic band. The C-O stretching vibration of the alcohol typically appears in the range of 1000-1260 cm⁻¹. pressbooks.pub

The ether linkage (C-O-C) in the tetrahydropyran ring gives rise to characteristic stretching vibrations. Asymmetric C-O-C stretching bands are typically strong and appear in the region of 1070-1250 cm⁻¹, while the symmetric stretch is generally weaker. researchgate.net

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Alcohol (-OH)O-H Stretch (H-bonded)3200-3600 (broad, strong)
C-O Stretch1000-1260
Ether (C-O-C)Asymmetric Stretch1070-1250 (strong)

Spectroscopic Signatures of the Tetrahydropyranyl Ether Bond

The specific vibrations associated with the tetrahydropyranyl ether bond are crucial for confirming the structure. The acetal (B89532) C-O bond (O-CH-O) of the THP ether has a characteristic absorption in the IR spectrum. The anomeric C-H bond also exhibits a specific, though often weak, absorption. Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum. The Raman spectrum of 1-propanol shows characteristic peaks that can be compared to the spectrum of the THP-protected compound to identify shifts and new bands associated with the ether linkage. chemicalbook.comresearchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation of organic compounds, providing essential information about the molecular weight and fragmentation patterns. For this compound, MS analysis allows for the confirmation of its molecular mass and offers insights into its structural connectivity through the analysis of fragment ions. The ionization of the molecule, typically through electron impact (EI), results in a molecular ion (M+•) that subsequently undergoes fragmentation. The fragmentation pathways are influenced by the relative stability of the resulting carbocations and radical species.

Key fragmentation processes expected for this compound include:

Alpha-cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom of the hydroxyl group. This is a common fragmentation pathway for alcohols. wikipedia.orgwhitman.edu For this compound, this would lead to the formation of a stable oxonium ion.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is another characteristic fragmentation for alcohols, leading to an (M-18) peak. libretexts.org

Ring cleavage of the tetrahydropyran moiety: The tetrahydropyran ring can undergo fragmentation, leading to a series of characteristic ions. These fragmentation patterns for substituted tetrahydropyrans can be complex but provide valuable structural information. nih.gov

A hypothetical table of major mass spectral peaks for this compound is presented below to illustrate these expected fragmentation patterns.

m/z Value Proposed Fragment Ion Fragmentation Pathway
144[C₈H₁₆O₂]⁺•Molecular Ion (M⁺•)
126[C₈H₁₄O]⁺•Dehydration (Loss of H₂O)
115[C₇H₁₁O]⁺Alpha-cleavage and subsequent loss
85[C₅H₉O]⁺Cleavage of the tetrahydropyran ring
57[C₄H₉]⁺Alkyl fragment

This table is illustrative and based on general fragmentation principles of similar compounds.

High-Resolution Mass Spectrometry for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful tool that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the unambiguous determination of the elemental composition. For this compound (C₈H₁₆O₂), HRMS can distinguish its molecular formula from other isobaric compounds (compounds with the same nominal mass but different elemental formulas).

For instance, while a standard mass spectrometer might show a molecular ion peak at m/z 144, HRMS can measure it with much greater precision (e.g., 144.1150). This exact mass can then be compared to the calculated exact masses of all possible elemental compositions to confirm the formula C₈H₁₆O₂.

A hypothetical comparison of the exact mass of this compound with other isobaric formulas is shown below.

Molecular Formula Calculated Exact Mass (Da) Difference from C₈H₁₆O₂ (mDa)
C₈H₁₆O₂144.115030.00
C₇H₁₂O₃144.07864-36.39
C₉H₂₀O144.1514236.39
C₇H₁₆N₂O144.1262611.23

This table illustrates the capability of HRMS to differentiate between compounds with the same nominal mass based on their precise mass measurements.

Elucidation of Fragmentation Pathways for Structural Information

The fragmentation patterns observed in the mass spectrum provide a roadmap to the molecule's structure. wikipedia.org By analyzing the mass differences between the molecular ion and the major fragment ions, it is possible to deduce the neutral fragments that have been lost and thereby reconstruct the connectivity of the original molecule.

For this compound, the fragmentation pathways can be rationalized as follows:

Formation of the Molecular Ion: The initial step is the ionization of the molecule to form the molecular ion, [C₈H₁₆O₂]⁺•, with a theoretical m/z of 144.1150.

Alpha-Cleavage: The bond between the carbinol carbon and the tetrahydropyran ring can break, leading to a resonance-stabilized oxonium ion.

Dehydration: The loss of a water molecule from the molecular ion would result in an ion at m/z 126.1045.

Ring Opening and Fragmentation: The tetrahydropyran ring can undergo a series of cleavage reactions, often initiated by the radical site, leading to characteristic fragment ions.

A detailed analysis of these pathways, often aided by tandem mass spectrometry (MS/MS) experiments where specific ions are isolated and further fragmented, allows for a confident assignment of the structure. wikipedia.orgnih.gov

Integrated Spectroscopic Data Interpretation for Comprehensive Structural Assignment

While each spectroscopic technique provides valuable pieces of the structural puzzle, a comprehensive and unambiguous structure determination of this compound requires the integration of data from multiple analytical methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govyoutube.comnih.gov

Synergistic Approaches to Combined Spectroscopic Data Analysis

The synergistic use of MS and NMR data is a cornerstone of modern structural elucidation. nih.govnih.gov MS provides the molecular formula and key fragmentation information, while NMR offers detailed insights into the carbon-hydrogen framework and the connectivity of atoms.

For this compound, the process would involve:

MS Data Analysis: Determine the molecular formula (C₈H₁₆O₂) from HRMS and identify key functional groups (alcohol) and structural motifs (tetrahydropyran ring) from the fragmentation pattern.

NMR Data Analysis:

¹H NMR: Identify the number of different proton environments, their chemical shifts (indicating the electronic environment), their integration (ratio of protons), and their splitting patterns (revealing adjacent protons). One would expect to see signals for the CH-OH proton, the protons of the propyl chain, and the protons of the tetrahydropyran ring. The use of D₂O exchange can confirm the presence of the hydroxyl proton. libretexts.org

¹³C NMR: Determine the number of unique carbon atoms and their chemical shifts, indicating the type of carbon (e.g., C-O, C-C).

2D NMR (e.g., COSY, HSQC): Establish direct C-H and H-H correlations to piece together the fragments identified in the 1D NMR spectra.

Integration of Data: The fragments and connectivity information from NMR are then pieced together to build a complete structure that is consistent with the molecular formula and fragmentation patterns observed in the mass spectrum.

Application of Chemometric and Multivariate Statistical Methods to Spectroscopic Datasets

Chemometrics and multivariate statistical analysis are powerful tools for extracting meaningful information from large and complex spectroscopic datasets. numberanalytics.comnumberanalytics.comresearchgate.netredalyc.orgchemometrics.ru These methods can be particularly useful when dealing with mixtures, complex spectra, or for the quality control of this compound.

Commonly used chemometric methods include:

Principal Component Analysis (PCA): An unsupervised method used for data exploration, pattern recognition, and outlier detection. It can be used to visualize the variance within a set of spectra.

Partial Least Squares (PLS) Regression: A supervised method used to build a predictive model between the spectroscopic data (e.g., IR or NIR spectra) and a property of interest (e.g., concentration, purity).

Linear Discriminant Analysis (LDA): A supervised method used for classifying samples into predefined groups based on their spectroscopic profiles.

A hypothetical application could involve using PCA to differentiate between batches of this compound based on minor variations in their infrared spectra, which might indicate differences in purity or isomeric composition.

Compound Name
This compound
Tetrahydropyran
Propanol

This table lists the chemical compounds mentioned in the article.##

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information about organic compounds by analyzing their fragmentation patterns. In the analysis of this compound, MS provides crucial data to confirm its molecular formula and deduce its structural features. Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M+•) which then undergoes characteristic fragmentation.

The fragmentation of this compound is expected to be governed by the functional groups present, namely the hydroxyl group and the tetrahydropyran ring. Key fragmentation processes include:

Alpha-cleavage: A prevalent fragmentation pathway for alcohols, involving the cleavage of the carbon-carbon bond adjacent to the oxygen atom. wikipedia.orgwhitman.edu This process in this compound would result in the formation of a stable oxonium ion.

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is a characteristic fragmentation for alcohols, which would produce a distinct peak at a mass-to-charge ratio (m/z) of M-18. libretexts.org

Ring Fragmentation: The tetrahydropyran ring itself can undergo cleavage, leading to a series of fragment ions that are indicative of this cyclic ether moiety. The fragmentation of substituted tetrahydropyrans can be complex but provides valuable structural clues. nih.gov

To illustrate the expected mass spectrum, a hypothetical data table of the major peaks for this compound is presented below.

m/z ValueProposed Fragment IonFragmentation Pathway
144[C₈H₁₆O₂]⁺•Molecular Ion (M⁺•)
126[C₈H₁₄O]⁺•Loss of H₂O (Dehydration)
97[C₆H₉O]⁺Cleavage of the propanol side chain
85[C₅H₉O]⁺Fragmentation of the tetrahydropyran ring
57[C₃H₅O]⁺Fragment from the propanol moiety
Note: This table is illustrative and based on established fragmentation principles for analogous structures.

High-Resolution Mass Spectrometry for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule. For this compound, with a molecular formula of C₈H₁₆O₂, HRMS can differentiate it from other compounds that have the same nominal mass but a different atomic makeup. This precision is fundamental for unambiguous molecular formula confirmation.

The power of HRMS is demonstrated in its ability to distinguish between isobaric compounds, as illustrated in the hypothetical table below.

Molecular FormulaCalculated Exact Mass (Da)
C₈H₁₆O₂144.11503
C₉H₂₀O144.15142
C₇H₁₂O₃144.07864
This table showcases how precise mass measurements from HRMS can unequivocally identify the correct elemental composition.

Elucidation of Fragmentation Pathways for Structural Information

The fragmentation pattern in a mass spectrum serves as a molecular fingerprint, offering deep insights into the compound's structure. wikipedia.org By analyzing the mass differences between the molecular ion and the various fragment ions, the neutral losses can be identified, allowing for the reconstruction of the molecule's architecture.

For this compound, the major fragmentation pathways can be systematically analyzed. Tandem mass spectrometry (MS/MS) experiments can further enhance this analysis by isolating specific fragment ions and subjecting them to further fragmentation, thereby providing more detailed structural information and confirming the proposed fragmentation mechanisms. nih.gov

Integrated Spectroscopic Data Interpretation for Comprehensive Structural Assignment

While mass spectrometry provides vital information, a definitive structural assignment of this compound necessitates the integration of data from multiple spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govyoutube.comnih.gov

Synergistic Approaches to Combined Spectroscopic Data Analysis

The combination of MS and NMR spectroscopy creates a powerful synergy for structural elucidation. nih.govnih.gov While MS defines the molecular formula and key structural motifs through fragmentation, NMR provides a detailed map of the carbon-hydrogen framework.

The integrated analytical approach for this compound would typically involve:

MS Analysis: Determination of the molecular formula (C₈H₁₆O₂) via HRMS and initial deductions about the presence of the alcohol and tetrahydropyran groups from the fragmentation pattern.

NMR Analysis:

¹H NMR: To identify the different types of protons, their chemical environments, their relative numbers, and their neighboring protons through spin-spin coupling. The characteristic signal of the hydroxyl proton can be confirmed by D₂O exchange. libretexts.org

¹³C NMR: To determine the number of unique carbon atoms and their hybridization states.

2D NMR (e.g., COSY, HSQC, HMBC): To establish direct and long-range correlations between protons and carbons, allowing for the definitive assembly of the molecular structure.

Final Structure Confirmation: The structural fragments and connectivity derived from NMR are then cross-validated with the molecular formula and fragmentation data from MS to arrive at an unambiguous structural assignment.

Application of Chemometric and Multivariate Statistical Methods to Spectroscopic Datasets

In modern analytical chemistry, chemometrics and multivariate statistical methods are increasingly employed to analyze complex spectroscopic data. numberanalytics.comnumberanalytics.comresearchgate.netredalyc.orgchemometrics.ru These techniques can extract subtle information from datasets, which is particularly useful for quality control, purity assessment, and comparative analysis of this compound.

Methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be applied to spectroscopic data (e.g., from infrared or Raman spectroscopy) to identify patterns, classify samples, and build predictive models for various properties of the compound. For instance, PCA could be used to differentiate between various synthetic batches of this compound based on minor spectral variations, ensuring consistency and quality.

Computational Chemistry and Theoretical Investigations of 1 4 Tetrahydropyranyl 1 Propanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in modern chemistry for predicting molecular properties. Despite the existence of studies on simpler components like n-propanol and tetrahydropyran (B127337) (THP), research that combines these moieties into 1-(4-Tetrahydropyranyl)-1-propanol and performs the analyses below could not be located.

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

No published Density Functional Theory (DFT) studies were found that specifically calculate the reaction energetics or map the transition states for reactions involving this compound. Such studies would be valuable for understanding its synthesis, degradation, and potential mechanisms of action, but this research has not been made publicly available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

While experimental spectroscopic data may exist, theoretical predictions of NMR chemical shifts and IR frequencies for this compound using computational methods have not been reported in the literature. These calculations are often performed to complement experimental data and aid in spectral assignment, but no such studies for this specific compound were identified.

Analysis of Frontier Molecular Orbitals and Reactivity Indices for Electrophilic/Nucleophilic Sites

An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and derived reactivity indices is a standard method to predict the most likely sites for electrophilic and nucleophilic attack. This information is crucial for understanding a molecule's reactivity. However, a frontier molecular orbital analysis specific to this compound has not been published.

Molecular Modeling and Conformational Analysis

Molecular modeling is essential for exploring the three-dimensional structure of molecules and its impact on their properties. For this compound, this would involve analyzing the flexible tetrahydropyran ring and its interplay with the propanol (B110389) substituent.

Investigation of Intermolecular Interactions and Solvent Effects in Reaction Systems

Computational studies that investigate the intermolecular interactions (e.g., hydrogen bonding) of this compound with itself or with other molecules are not available. Furthermore, no research was found that models the influence of different solvents on its conformational preferences or reactivity in solution.

In Silico Approaches to Catalyst Design and Reaction Optimization

The advancement of computational chemistry has provided powerful in silico tools for the design of catalysts and the optimization of reaction conditions, offering a cost-effective and efficient alternative to traditional empirical methods. mdpi.commdpi.com These theoretical approaches are particularly valuable in the context of reactions like tetrahydropyranylation, where the desired product, such as this compound, may require specific catalytic systems to achieve high yield and selectivity.

Computational Screening of Potential Catalytic Systems for Tetrahydropyranylation

Computational screening allows for the rapid evaluation of large libraries of potential catalysts for a specific chemical transformation. rsc.orgrsc.orgchemrxiv.org This high-throughput virtual screening can identify promising candidates for the synthesis of this compound by predicting their catalytic activity. The process typically involves the following steps:

Library Generation: A virtual library of catalyst candidates is created. This can include variations in metal centers, ligand scaffolds, and substituent groups. mdpi.com For the tetrahydropyranylation of propan-1-ol with 3,4-dihydro-2H-pyran, this could involve screening various Lewis and Brønsted acids, as well as organocatalysts.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the catalysts, are calculated using quantum chemical methods like Density Functional Theory (DFT). nih.gov These descriptors can include electronic properties (e.g., HOMO-LUMO gap, partial charges) and steric parameters.

Performance Prediction: A model, often based on machine learning algorithms or quantitative structure-activity relationships (QSAR), is developed to correlate the calculated descriptors with catalytic performance (e.g., reaction rate, yield). nih.govarxiv.org

Candidate Selection: The most promising catalyst candidates are then selected for experimental validation.

A hypothetical computational screening for the tetrahydropyranylation of propan-1-ol might involve evaluating a series of Lewis acid catalysts. The predicted catalytic activity, often expressed as a turnover frequency (TOF), can be tabulated to rank the potential catalysts.

Table 1: Hypothetical Computational Screening of Lewis Acid Catalysts for the Tetrahydropyranylation of Propan-1-ol
CatalystCalculated Activation Energy (kcal/mol)Predicted Turnover Frequency (TOF) (h⁻¹)Predicted Yield (%)
Sc(OTf)₃12.515095
In(OTf)₃13.212092
Bi(OTf)₃14.19088
Cu(OTf)₂15.56580
Zn(OTf)₂16.84075

This data, while illustrative, showcases how computational screening can narrow down the experimental effort to a smaller, more promising set of catalysts.

Prediction of Enantioselectivity and Diastereoselectivity in Chiral Syntheses

For the synthesis of chiral molecules like this compound, which contains a stereocenter at the C1 position of the propanol moiety, the prediction of enantioselectivity and diastereoselectivity is crucial. nih.gov Computational methods can provide valuable insights into the stereochemical outcome of a reaction by analyzing the transition state energies of the competing reaction pathways.

The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of a reaction is determined by the difference in the free energies of the transition states leading to the different stereoisomers (ΔΔG‡). nih.gov By calculating these energy differences using high-level quantum mechanical methods, it is possible to predict the stereochemical outcome of a reaction with a reasonable degree of accuracy. rsc.org

For instance, in the asymmetric tetrahydropyranylation of propan-1-ol using a chiral catalyst, two diastereomeric transition states would lead to the (R)- and (S)-enantiomers of this compound. Computational modeling can be used to determine the relative energies of these transition states.

Table 2: Hypothetical Prediction of Enantioselectivity in the Chiral Synthesis of this compound
Chiral CatalystTransition StateCalculated Free Energy (kcal/mol)Predicted Enantiomeric Excess (%)Predicted Major Enantiomer
Chiral Phosphoric Acid ATS-(R)-25.392R
TS-(S)-23.5
Chiral N-Heterocyclic Carbene BTS-(R)-28.185S
TS-(S)-29.2
Chiral Lewis Acid CTS-(R)-22.776R
TS-(S)-21.8

These computational predictions can guide the selection of the most effective chiral catalyst and reaction conditions to achieve the desired stereoisomer of this compound in high purity. rsc.org The insights gained from these theoretical studies can significantly accelerate the development of efficient and stereoselective synthetic routes. nih.gov

Chemical Transformations and Synthetic Utility of 1 4 Tetrahydropyranyl 1 Propanol Derivatives

Selective Chemical Modifications of the Propanol (B110389) Moiety

The propanol portion of the molecule offers a primary site for synthetic manipulation, including oxidation, reduction, and derivatization of the hydroxyl group, as well as functionalization of the propyl carbon chain.

The secondary alcohol of 1-(4-tetrahydropyranyl)-1-propanol can be oxidized to the corresponding ketone, 1-(4-tetrahydropyranyl)propan-1-one. This transformation is a fundamental process in organic synthesis. nih.gov A variety of oxidizing agents can be employed for this purpose. For instance, proline-based heteropolyoxometalates have been shown to be effective catalysts for the selective oxidation of primary alcohols to carboxylic acids, a process that proceeds through an aldehyde intermediate. nih.gov While this specific catalyst system is highlighted for primary alcohols, similar principles apply to the oxidation of secondary alcohols to ketones.

Conversely, the reduction of the corresponding ketone, tetrahydropyran-4-one, can yield the secondary alcohol, this compound. A variety of reducing agents are available for this transformation. For example, zinc borohydride (B1222165) (Zn(BH₄)₂) on charcoal is an efficient system for the reduction of various carbonyl compounds, including ketones, to their corresponding alcohols. scielo.org.mx This method offers a regioselective approach for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. scielo.org.mx Other methods for the reduction of pyran-4-one derivatives to tetrahydropyran-4-one include catalytic hydrogenation using metal catalysts like Raney nickel or palladium on scandium carbonate. google.com

Table 1: Common Reagents for Oxidation and Reduction of the Propanol Moiety

TransformationReagent/CatalystProduct
Oxidation of this compoundProline-based heteropolyoxometalates nih.gov1-(4-Tetrahydropyranyl)propan-1-one
Reduction of Tetrahydropyran-4-oneZn(BH₄)₂/Charcoal scielo.org.mxThis compound
Reduction of Pyran-4-oneRaney nickel, H₂ google.comTetrahydropyran-4-one
Reduction of Pyran-4-onePalladium/scandium carbonate, H₂ google.comTetrahydropyran-4-one

The hydroxyl group of this compound can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, often in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com The Fischer esterification, which involves heating the alcohol and carboxylic acid with a strong acid catalyst like sulfuric acid, is a classic method for this transformation. masterorganicchemistry.comyoutube.comuakron.edu The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com A variety of carboxylic acids can be used, leading to a wide range of ester derivatives. organic-chemistry.org

Etherification involves the formation of an ether linkage at the hydroxyl position. A common strategy for forming ethers is the Williamson ether synthesis, though this is not explicitly detailed for this specific substrate in the provided context. However, the tetrahydropyranyl (THP) group itself is a widely used protecting group for alcohols, formed by the reaction of an alcohol with dihydropyran in the presence of an acid catalyst. wikipedia.orgyoutube.com This reaction converts the alcohol into a THP ether. wikipedia.orgyoutube.com While this compound already contains a tetrahydropyran (B127337) ring, the principle of ether formation at the hydroxyl group remains a key synthetic transformation.

While direct functionalization of the propyl carbon chain of this compound is less commonly described, the principles of C-H activation and functionalization could be applied. More commonly, the propyl chain is constructed with desired functionalities already in place prior to the formation of the core structure. For instance, derivatives like 1-(4-methoxyphenyl)-1-propanol (B29530) and 1-(4-ethoxyphenyl)propan-1-ol feature a functionalized phenyl ring attached to the propanol unit, showcasing modifications that are introduced early in the synthetic sequence. nih.govnih.gov

Derivatization and Ring Modifications of the Tetrahydropyran System

The tetrahydropyran ring is generally stable, but it can undergo specific reactions, and its derivatives are crucial intermediates in the synthesis of more complex molecules, particularly polycyclic ethers.

The tetrahydropyran ring itself is relatively unreactive under many conditions, which is why it is a good core structure and protecting group. wikipedia.orgthieme-connect.de However, the presence of substituents can activate the ring towards certain transformations. For instance, the synthesis of tetrahydropyran derivatives can be achieved through various cyclization reactions. organic-chemistry.org The Prins cyclization, for example, involves the reaction of a homoallylic alcohol with an aldehyde, catalyzed by a Lewis acid, to form a substituted tetrahydropyran. organic-chemistry.org

Table 2: Examples of Complex Syntheses Involving Tetrahydropyranyl Intermediates

Target/FragmentKey ReactionIntermediate TypeReference
Brevetoxin B FG fragmentIterative acid-catalyzed epoxide openingEpoxy alcohol core.ac.uk
Hemibrevetoxin B BC ringsEpoxide-opening cascadeAlkene with epoxide nih.govcore.ac.uk
6-7 fused rings with oxabicyclo[3.2.1]octane coreAu(I)-catalyzed tandem 3,3-rearrangement/intramolecular [4+3]-cycloadditionFuran propargyl ester thieme-connect.com

Advanced Deprotection Strategies for the Tetrahydropyranyl Group

The cleavage of the THP ether bond is a pivotal transformation in synthetic chemistry. While classical methods often rely on strong protic acids, contemporary research has focused on developing more sophisticated and milder protocols. These advanced strategies are designed to be compatible with complex substrates bearing sensitive functional groups, improve reaction efficiency, and align with the principles of green chemistry through the use of catalytic and recyclable systems. nih.govconicet.gov.ar

A significant challenge in synthetic chemistry is the selective removal of one protecting group in the presence of others. The development of mild and chemoselective deprotection protocols for THP ethers is crucial for the synthesis of polyfunctional organic molecules. thieme-connect.com Traditional methods involving acid-catalyzed hydrolysis are often incompatible with acid-sensitive substrates. thieme-connect.com To overcome these limitations, a variety of milder reagents and catalytic systems have been introduced.

Researchers have developed an efficient method using a catalytic amount of decaborane (B607025) (1 mol%) in absolute methanol (B129727) at room temperature. koreascience.kr This protocol is notable for its mildness and tolerance of other acid-sensitive groups, such as methylenedioxy ethers and t-Boc protecting groups, which remain intact during the reaction. koreascience.kr Another approach utilizes iron(III) tosylate (2.0 mol%) in methanol at room temperature, providing an inexpensive, non-corrosive, and easy-to-handle catalytic system. iwu.eduresearchgate.net Similarly, copper(II) chloride dihydrate has been shown to be an effective catalyst for cleaving THP ethers when refluxed in 95% ethanol, with some acid-sensitive groups like epoxides tolerating the conditions. pku.edu.cn

Other notable mild procedures include the use of lithium chloride (LiCl) in a mixture of water and dimethyl sulfoxide (B87167) (DMSO) at 90°C, which offers a method that avoids the use of acids and toxic waste generation. acs.orgorganic-chemistry.org For enhanced chemoselectivity, Ti(III) chloride has been reported as a novel reagent for the selective removal of THP ethers at ambient temperature, leaving other ethers and esters untouched. thieme-connect.com

Catalyst/Reagent Solvent Temperature Key Features Citations
Decaborane (B₁₀H₁₄) Methanol Room Temp. Tolerates t-Boc and methylenedioxy ether groups. koreascience.kr
Iron(III) Tosylate Methanol Room Temp. Inexpensive, non-corrosive, and commercially available. iwu.eduresearchgate.net
Copper(II) Chloride Dihydrate 95% Ethanol Reflux Tolerates some acid-sensitive groups like epoxides. pku.edu.cn
Lithium Chloride (LiCl) H₂O-DMSO 90 °C Neutral conditions, avoids acid and toxic waste. acs.orgorganic-chemistry.org
Ti(III) Chloride Not Specified Ambient Temp. High chemoselectivity. thieme-connect.com
N-Bromosuccinimide (NBS) Water (with β-cyclodextrin) Room Temp. Oxidative deprotection under aqueous conditions. organic-chemistry.org

The application of biocatalysis in organic synthesis represents a frontier in green chemistry, offering reactions with high selectivity under exceptionally mild conditions. nih.gov The use of enzymes, or "deprotectases," to selectively remove protecting groups is a growing area of interest. nih.gov This approach is advantageous due to the exquisite selectivity of enzymes, which can act on a target protecting group without affecting other functionalities on a complex molecule. nih.gov

While the literature extensively covers enzymatic deprotection for groups like N-carbobenzyloxy (Cbz) and tert-butyl esters, the specific application to THP ethers is an emerging field. nih.gov The principles of biocatalytic deprotection, however, are directly applicable. The goal is to identify or engineer enzymes, such as hydrolases or lipases, that can recognize the THP ether linkage and catalyze its cleavage. Lipases, for instance, have been successfully used in the selective acylation of diols, demonstrating their utility in transformations involving hydroxyl groups. nih.gov

The development of a dedicated "THP-deprotectase" would offer a significant advantage for sensitive substrates, operating in aqueous systems at neutral pH and ambient temperature. This would prevent side reactions like isomerization or degradation that can occur with chemical catalysts. nih.gov Research in this area focuses on screening existing enzyme libraries and employing protein engineering to create biocatalysts tailored for specific protecting groups like THP. nih.govnih.gov

To enhance the sustainability and cost-effectiveness of deprotection reactions, significant effort has been directed toward the design of recyclable catalytic systems. nih.gov These systems often involve immobilizing an active catalyst on a solid support, which allows for easy separation from the reaction mixture via simple filtration and subsequent reuse. conicet.gov.arresearchgate.net

Several heterogeneous acidic catalysts have proven effective for the deprotection of THP ethers. Zeolite H-beta, for example, serves as an efficient and recyclable catalyst for both the protection of alcohols and the deprotection of THP ethers under mild conditions. organic-chemistry.orgresearchgate.net Another effective system is ammonium (B1175870) bisulfate (NH₄HSO₄) supported on silica (B1680970) (SiO₂). nih.gov This solid acid catalyst can be easily recovered and has been shown to be recyclable for up to four times without a significant loss of activity. nih.gov

Montmorillonite K10, a type of clay, is another environmentally friendly catalyst that can be used for THP ether cleavage in methanol. researchgate.net Similarly, Wells-Dawson heteropolyacids, particularly when supported on silica, act as robust and reusable catalysts. conicet.gov.ar Deprotection using the supported Wells-Dawson catalyst can be achieved rapidly in a mixture of THF and methanol, and the catalyst is easily recovered for subsequent reactions. conicet.gov.ar The use of these solid-supported catalysts not only simplifies the work-up procedure but also minimizes chemical waste, contributing to more environmentally benign synthetic processes. nih.govconicet.gov.ar

Recyclable Catalyst Catalyst Type Key Advantages Citations
Zeolite H-beta Zeolite (Solid Acid) Recyclable, high yield, short reaction times. organic-chemistry.orgresearchgate.net
NH₄HSO₄@SiO₂ Supported Acid Easily recovered and recycled (up to 4 times), simple work-up. nih.gov
Montmorillonite K10 Clay (Solid Acid) Environmentally friendly, reusable. researchgate.net
Wells–Dawson Heteropolyacid Supported Heteropolyacid Reusable, no corrosive waste, mild conditions. conicet.gov.ar

Applications As a Versatile Chemical Intermediate in Complex Molecule Synthesis

Strategic Utilization of the Tetrahydropyranyl Protecting Group

The tetrahydropyranyl (THP) group is widely recognized as a robust and reliable protecting group for alcohols in multistep organic synthesis. researchgate.netnih.gov Its formation involves the acid-catalyzed reaction of an alcohol, such as 1-propanol (B7761284), with 3,4-dihydro-2H-pyran (DHP). organic-chemistry.orgwikipedia.org This process converts the alcohol into a THP ether, 1-(4-Tetrahydropyranyl)-1-propanol. The primary advantages of using the THP group include its low cost, the ease of its introduction and subsequent removal, and the stability of the resulting ether across a wide range of reaction conditions. researchgate.netnih.govnih.gov

THP ethers are notably stable in the presence of strong bases, organometallic reagents, hydrides, and various acylating and alkylating agents. organic-chemistry.orgrsc.orgiris-biotech.de This stability is crucial as it allows for chemical modifications to be performed on other parts of the molecule without affecting the protected hydroxyl group. wiley.com One of the few drawbacks is that the reaction of DHP with a chiral alcohol introduces a new stereocenter at the C-2 position of the pyran ring, which can lead to a mixture of diastereomers. organic-chemistry.org

The deprotection or removal of the THP group is typically achieved through acid-catalyzed hydrolysis, which regenerates the original alcohol under mild conditions. organic-chemistry.orgnih.gov

In the synthesis of complex molecules that possess multiple functional groups, an orthogonal protection strategy is essential. researchgate.netwiley.com This approach allows for the selective removal of one protecting group in the presence of others. nih.gov The THP group is a key component in such strategies due to its distinct cleavage conditions. nih.govwiley.com

The THP ether linkage is labile under acidic conditions but stable to bases and nucleophiles. nih.goviris-biotech.de This characteristic allows it to be used in tandem with other protecting groups that have different chemical stabilities. For instance, in a molecule containing both a THP ether and a base-labile group like a 9-fluorenylmethyloxycarbonyl (Fmoc) group, the Fmoc group can be selectively removed with a base (e.g., piperidine) while the THP group remains intact. nih.gov Conversely, the THP group can be cleaved with a mild acid without affecting protecting groups that are sensitive to acid but removed by other means, such as benzyl (B1604629) ethers (removed by catalytic hydrogenolysis). wiley.com This orthogonality is fundamental in streamlining complex synthetic pathways, such as in solid-phase peptide synthesis (SPPS) and the preparation of aminoacylated tRNA. researchgate.netnih.govnih.gov

Table 1: Stability of THP Ethers in Various Reaction Conditions

Reagent/Condition Stability of THP Group Reference(s)
Strong Bases (e.g., NaOH, LDA) Stable organic-chemistry.orgiris-biotech.de
Organometallics (e.g., Grignard reagents) Stable organic-chemistry.org
Metal Hydrides (e.g., LiAlH₄, NaBH₄) Stable organic-chemistry.org
Acylating and Alkylating Agents Stable organic-chemistry.orgiris-biotech.de
Oxidizing/Reducing Agents Generally Stable rsc.org
Mildly Acidic Aqueous Conditions Labile (Cleaved) organic-chemistry.orgnih.gov
Catalytic Hydrogenolysis Stable wiley.com
Piperidine/DMF Stable nih.gov

Furthermore, the THP group can impact the stereoselectivity of a reaction. The tetrahydropyranyl oxygen atom can coordinate with reagents, directing their delivery to one face of the molecule and leading to a specific stereochemical outcome. nih.gov This conformational control is a valuable tool for establishing desired stereocenters during synthesis. nih.gov The ether functionality within the THP ring can also alter the electronic and steric environment of the substrate, which in some cases can inhibit certain reaction pathways, such as the formation of ketohydroperoxides at higher temperatures compared to analogous cycloalkanes. acs.org

Additionally, the THP group often improves the solubility of the protected molecule in organic solvents, which can be particularly advantageous in peptide synthesis by reducing inter- and intra-chain aggregation and leading to purer final products. researchgate.netnih.gov

Intermediacy in the Synthesis of Natural Products and Analogues

Substituted tetrahydropyrans are privileged structural motifs found in a vast array of biologically active natural products, including polyether antibiotics and marine toxins. nih.gov Consequently, intermediates like this compound, which contain the core THP structure and a functionalizable side chain, are valuable building blocks in the total synthesis of these complex molecules. rsc.orgnih.gov Numerous synthetic strategies have been developed specifically for the construction of the tetrahydropyran (B127337) ring system present in these natural products. rsc.orgntu.edu.sg

The THP scaffold is a frequent target in synthetic organic chemistry. nih.govnih.gov THP-protected alcohols serve as key precursors in the assembly of larger, more complex molecules. For example, a convergent synthesis of the tetrahydropyranyl side chain of verucopeptin, an antitumor antibiotic, was successfully achieved using a THP-containing fragment as a key intermediate. rsc.org The synthesis of various natural products containing the tetrahydropyran core, such as diosniponols, relies on the stereoselective formation of this ring system. researchgate.net While direct examples for terpenoid or glycosyl ester synthesis using this compound are specific, the general strategy of using such protected alcohols as synthons is a cornerstone of modern natural product synthesis. nih.govrsc.org

Convergent synthesis involves the preparation of complex molecules by joining smaller, pre-functionalized fragments. rsc.org This approach is often more efficient than linear synthesis. Intermediates bearing a THP group are frequently used in these strategies. nih.govrsc.org The stereochemistry of the final product can be precisely controlled through the strategic use of the THP group. nih.govbeilstein-journals.org

For instance, in platinum-mediated reactions, the tetrahydropyranyl oxygen atom can coordinate to the catalyst, directing subsequent functionalization in a stereochemically complementary manner. nih.gov This directed reagent delivery is a powerful method for achieving high levels of diastereocontrol. nih.gov Similarly, in Prins cyclization reactions, which are widely used to form substituted tetrahydropyran rings, the stereochemical outcome can be guided by the existing stereocenters and the conformation of the THP-containing substrate. nih.govbeilstein-journals.org This level of control is critical for the successful synthesis of bioactive compounds where biological activity is often dependent on a specific three-dimensional structure. rsc.org

Q & A

Q. What are the recommended synthetic routes for 1-(4-Tetrahydropyranyl)-1-propanol, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or coupling reactions using tetrahydropyran-protected intermediates. For example, refluxing with chloranil (1.4 mmol) in xylene for 25–30 hours, followed by alkaline workup (5% NaOH), organic layer separation, drying (Na₂SO₄), and recrystallization (methanol) can yield high-purity products . Optimization parameters include temperature control (±2°C), stoichiometric ratios, and catalyst selection (e.g., acid/base promoters). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the tetrahydropyranyl moiety’s stereochemistry and propanol backbone. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if crystals are obtainable) resolves 3D structural ambiguities . For example, Sheldrick’s refinement methods (Acta Cryst. A64) are recommended for crystallographic data analysis .

Q. What safety protocols are required for handling this compound in laboratory settings?

While specific ecotoxicological data are limited, analogous propanol derivatives (e.g., tetrahydropyran-2-methanol) require strict waste segregation and disposal via certified biohazard contractors to mitigate environmental risks . Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential inhalation hazards (H333) and skin irritation (H313) .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., vaporization enthalpy) of this compound be experimentally determined?

Use transpiration or static methods to measure vapor pressures at varying temperatures. For instance, correlate vaporization enthalpies (ΔHvap) with boiling points using the "centerpiece" approach, as demonstrated for 1-(dimethylamino)-1-propanol (ΔHvap = 84.5±0.4 kJ/mol at 83.5±1.0°C) . Uncertainties (±3.7 kJ/mol) highlight the need for triplicate measurements and statistical validation .

Q. What solvent systems are optimal for studying this compound’s physicochemical behavior?

Binary solvent mixtures (e.g., water/1-propanol) reveal density trends dependent on hydrogen bonding and dipole interactions. For example, 1-propanol’s lower density (0.803 g/cm³ vs. water’s 1.000 g/cm³) and reduced hydrogen-bonding capacity necessitate solvent polarity adjustments to enhance solubility or reaction kinetics .

Q. How can degradation pathways of this compound be analyzed under environmental conditions?

Employ gas chromatography-mass spectrometry (GC-MS) to identify degradation byproducts. Ecological persistence assessments (OECD 301F) and bioaccumulation potential (logP calculations) are critical, though data gaps exist for tetrahydropyranyl derivatives . Accelerated stability studies (40°C/75% RH) over 12 weeks can model hydrolytic degradation .

Q. What computational models predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model steric and electronic effects of the tetrahydropyranyl group on reaction intermediates. PubChem’s InChIKey-based descriptors (e.g., DZCYBNYITYPNOJ-UHFFFAOYSA-N) enable cheminformatics-driven reactivity predictions .

Q. How can impurities in this compound be profiled for pharmaceutical applications?

High-Performance Liquid Chromatography (HPLC) with UV detection (230–270 nm) identifies impurities at ≤0.1% thresholds. Use C18 columns (5 µm, 250 mm × 4.6 mm) and isocratic elution (acetonitrile/water, 70:30 v/v) for baseline separation, referencing USP 35–NF 30 guidelines .

Q. What experimental designs resolve contradictions in reported synthetic yields of this compound?

Design of Experiments (DoE) methodologies (e.g., Box-Behnken) optimize variables (temperature, catalyst loading, reaction time). For example, a 3-factor DoE identified reflux time (30 hours) as critical for maximizing yield (82%) in analogous pyrrole sulfonyl syntheses .

Q. How does the tetrahydropyranyl group influence hydrogen-bonding interactions in propanol derivatives?

FT-IR spectroscopy (O-H stretching at 3200–3600 cm⁻¹) and solvatochromic probes (Reichardt’s dye) quantify hydrogen-bond donor/acceptor strengths. The tetrahydropyranyl ether’s electron-donating effects reduce propanol’s H-bonding capacity compared to unsubstituted analogs .

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